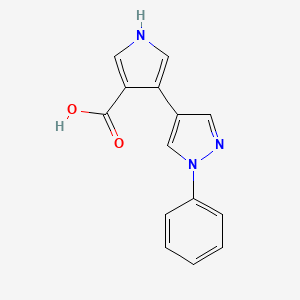
4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid, also known as PDP, is a pyrrole derivative that has been the subject of much scientific research in recent years. This molecule is of interest to researchers due to its potential use as a therapeutic agent for various diseases, including cancer and inflammation.
Scientific Research Applications
Synthesis and Derivative Formation
- Cyclization of pyrrolidinocarboxamide derivatives of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been utilized in the synthesis of imminium salts, which were later transformed into corresponding ketones. These processes are fundamental in the synthesis of various heterocyclic compounds (Massa et al., 1990).
Antiviral Activity
- A study on 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives revealed significant antiviral activities against viruses like Herpes simplex, Mayaro, and Vesicular stomatitis. This indicates the potential use of these compounds in developing antiviral drugs (Bernardino et al., 2007).
Antimicrobial Activity
- Schiff bases of chitosan formed with heteroaryl pyrazole derivatives, including 1-phenyl-1H-pyrazole-4-carbaldehyde, have demonstrated antimicrobial activity against bacteria and fungi, highlighting their potential application in antimicrobial therapies (Hamed et al., 2020).
Optical and Electronic Applications
- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating their potential use in optical limiting applications due to their significant nonlinear optical properties (Chandrakantha et al., 2013).
Structural and Theoretical Investigations
- Detailed experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have been conducted to understand its molecular structure and properties, which are crucial for the development of various pharmaceutical and chemical applications (Viveka et al., 2016).
properties
IUPAC Name |
4-(1-phenylpyrazol-4-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)13-8-15-7-12(13)10-6-16-17(9-10)11-4-2-1-3-5-11/h1-9,15H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCAGJCSXGLCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=CNC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)
![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)
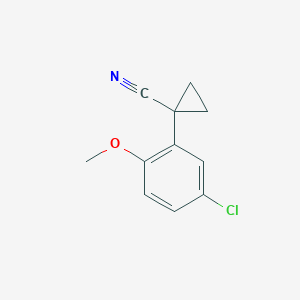
![{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine](/img/structure/B1417275.png)
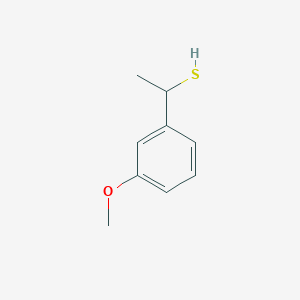
![3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1417278.png)
![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)
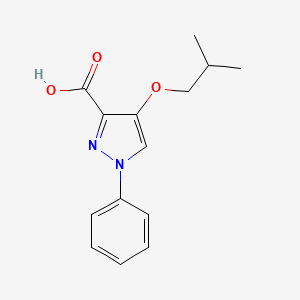

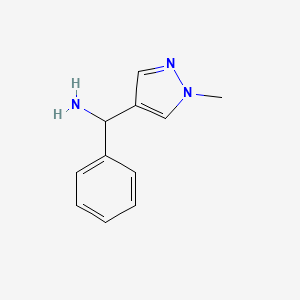
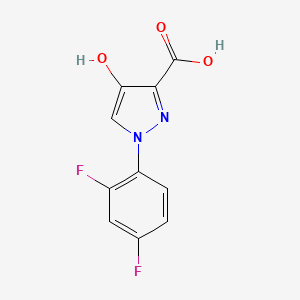
![4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid](/img/structure/B1417288.png)
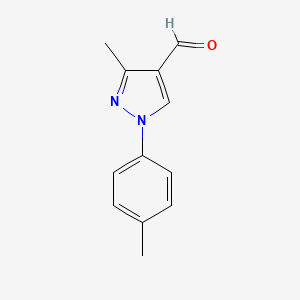
![5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1417292.png)